molecular formula C12H15NO6 B8100513 Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Cat. No.: B8100513
M. Wt: 269.25 g/mol
InChI Key: JPKAAWLNKDTILK-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C12H15NO6 It is a derivative of benzoic acid, characterized by the presence of isopropoxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate typically involves the esterification of 4-isopropoxy-2-methoxy-5-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Reduction of the nitro group: Corresponding amines.

    Hydrolysis of the ester group: 4-isopropoxy-2-methoxy-5-nitrobenzoic acid.

Properties

IUPAC Name

methyl 2-methoxy-5-nitro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-7(2)19-11-6-10(17-3)8(12(14)18-4)5-9(11)13(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKAAWLNKDTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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